![molecular formula C25H27N3O6S2 B2800234 Ethyl 4-{[({5-[(4-tert-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)acetyl]amino}benzoate CAS No. 893789-77-0](/img/no-structure.png)

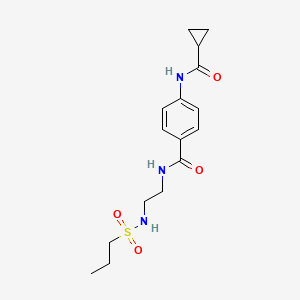

Ethyl 4-{[({5-[(4-tert-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)acetyl]amino}benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Antibacterial and Antifungal Activities

- Antimicrobial Agents : New quinazolines, including compounds related to Ethyl 4-{[({5-[(4-tert-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)acetyl]amino}benzoate, have been studied for their potential as antimicrobial agents. These compounds showed effectiveness against various bacteria and fungi, including Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Staphylococcus pyogenes, Candida albicans, Aspergillus niger, and Aspergillus clavatus (Desai, Shihora, & Moradia, 2007).

Supramolecular Structures and Molecular Devices

- Hydrogen-Bonded Structures : The compound and its analogs are linked through various hydrogen bonds, forming different dimensional structures. This includes chains of edge-fused rings and three-dimensional frameworks, which are significant in the development of molecular devices (Portilla et al., 2007).

- Cyclodextrin Complexation and Molecular Devices : The compound's derivatives have been used to study their photoisomerization in different states and complexes. This research contributes to understanding molecular devices and their self-assembly mechanisms (Lock et al., 2004).

Herbicide Degradation

- Degradation by Aspergillus niger : Chlorimuron-ethyl, a herbicide related to the compound, is degraded by Aspergillus niger. This fungus uses the herbicide for energy, breaking it down into various metabolites. Understanding this degradation pathway is crucial for addressing environmental concerns associated with chlorimuron-ethyl contamination (Sharma, Banerjee, & Choudhury, 2012).

Synthesis and Evaluation of Derivatives

- Antioxidant Activity : Certain derivatives of the compound have been synthesized and evaluated for their antioxidant activity. These studies contribute to the understanding of the compound's potential in therapeutic applications (George, Sabitha, Kumar, & Ravi, 2010).

- Synthesis of Arylazopyrazole Pyrimidone : The synthesis of arylazopyrazole pyrimidone derivatives of the compound and their antimicrobial activity against various bacteria and fungi have been explored (Sarvaiya, Gulati, & Patel, 2019).

Enantioselective Synthesis

- Asymmetric Synthesis for Alkaloid Synthesis : The compound has been used in the asymmetric intramolecular Michael reaction for creating chiral building blocks in enantioselective alkaloid synthesis. This application is significant in the development of pharmaceuticals (Hirai, Terada, Yamazaki, & Momose, 1992).

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for Ethyl 4-{[({5-[(4-tert-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)acetyl]amino}benzoate involves the reaction of several starting materials to form the final product. The synthesis pathway includes several steps, including protection of functional groups, coupling reactions, and deprotection of functional groups.", "Starting Materials": [ "4-tert-butylbenzenesulfonyl chloride", "Ethyl 4-aminobenzoate", "Thiourea", "Acetic anhydride", "Triethylamine", "Sodium bicarbonate", "Dimethylformamide", "Methanol", "Hydrochloric acid", "Sodium hydroxide" ], "Reaction": [ "Step 1: Protection of the amine group of Ethyl 4-aminobenzoate with acetic anhydride and triethylamine to form Ethyl 4-acetamidobenzoate.", "Step 2: Protection of the thiol group of thiourea with acetic anhydride and triethylamine to form N-acetylthiourea.", "Step 3: Coupling of N-acetylthiourea with Ethyl 4-acetamidobenzoate using sodium bicarbonate and dimethylformamide to form Ethyl 4-{[({N-[acetyl(thio)]carbamimidoyl}amino)carbonyl]amino}benzoate.", "Step 4: Deprotection of the amide group of Ethyl 4-{[({N-[acetyl(thio)]carbamimidoyl}amino)carbonyl]amino}benzoate with hydrochloric acid to form Ethyl 4-{[({N-[thio]carbamimidoyl}amino)carbonyl]amino}benzoate.", "Step 5: Coupling of 4-tert-butylbenzenesulfonyl chloride with Ethyl 4-{[({N-[thio]carbamimidoyl}amino)carbonyl]amino}benzoate using triethylamine and dimethylformamide to form Ethyl 4-{[({5-[(4-tert-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)acetyl]amino}benzoate.", "Step 6: Deprotection of the thiol group of Ethyl 4-{[({5-[(4-tert-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)acetyl]amino}benzoate with sodium hydroxide and methanol to form the final product, Ethyl 4-{[({5-[(4-tert-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)acetyl]amino}benzoate." ] } | |

CAS-Nummer |

893789-77-0 |

Produktname |

Ethyl 4-{[({5-[(4-tert-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)acetyl]amino}benzoate |

Molekularformel |

C25H27N3O6S2 |

Molekulargewicht |

529.63 |

IUPAC-Name |

ethyl 4-[[2-[[5-(4-tert-butylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate |

InChI |

InChI=1S/C25H27N3O6S2/c1-5-34-23(31)16-6-10-18(11-7-16)27-21(29)15-35-24-26-14-20(22(30)28-24)36(32,33)19-12-8-17(9-13-19)25(2,3)4/h6-14H,5,15H2,1-4H3,(H,27,29)(H,26,28,30) |

InChI-Schlüssel |

OADCNVDWULIIKA-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=C(C=C3)C(C)(C)C |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

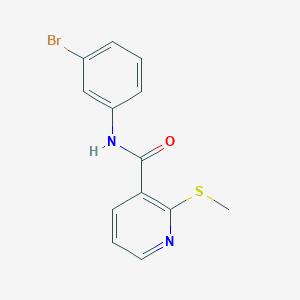

![2,2,2-trifluoro-N-[(2S,3R)-2-(piperidin-4-yl)oxolan-3-yl]acetamide hydrochloride](/img/structure/B2800156.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidine-1-carboxamide](/img/structure/B2800159.png)

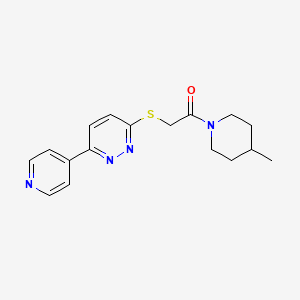

![5-(Trifluoromethyl)-3-{[5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-2-pyridinecarbonitrile](/img/structure/B2800163.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2800165.png)

![N-[3-(3,5-dimethylpyrazol-1-yl)propyl]-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide](/img/structure/B2800173.png)

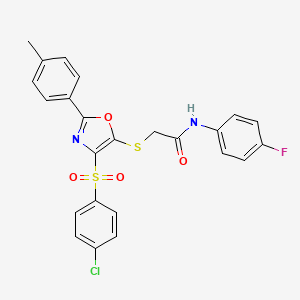

![(3-Amino-5-((3,4-dimethylphenyl)amino)-4-tosylthiophen-2-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2800174.png)